Boc-orn(Z)-osu

Boc-SPPS orthogonal protection ornithine

Boc-Orn(Z)-OSu (Nα-Boc-Nδ-Z-L-ornithine N-hydroxysuccinimide ester, CAS 57225-25-9) is a doubly protected, pre-activated ornithine building block for solid- and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group masks the α-amine, the benzyloxycarbonyl (Z) group protects the δ-amine, and the N-hydroxysuccinimide (OSu) ester activates the carboxyl terminus for direct, racemization-free coupling.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
CAS No. 57225-25-9
Cat. No. B558110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-orn(Z)-osu
CAS57225-25-9
SynonymsZ-Thr-OMe; 57224-63-2; (2S,3R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate; Z-L-Threoninemethylester; N-Carbobenzyloxy-L-threoninemethylester; OPZWAOJFQFYYIX-KOLCDFICSA-N; N-Carbobenzoxy-l-threoninemethylester; ST50306971; AC1MBYTH; 408581_ALDRICH; SCHEMBL9782142; CTK1H4372; MolPort-003-932-121; C29H32N2O4; ZINC1564877; 5855AE; 8403AB; ANW-46555; CZ-002; KM0077; MFCD00038585; ZINC01564877; AKOS024306909; AM82256; CS11874
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1
InChIKeyOPZWAOJFQFYYIX-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Orn(Z)-OSu (CAS 57225-25-9): Orthogonally Protected Ornithine Active Ester for Peptide Synthesis Procurement


Boc-Orn(Z)-OSu (Nα-Boc-Nδ-Z-L-ornithine N-hydroxysuccinimide ester, CAS 57225-25-9) is a doubly protected, pre-activated ornithine building block for solid- and solution-phase peptide synthesis . The tert-butyloxycarbonyl (Boc) group masks the α-amine, the benzyloxycarbonyl (Z) group protects the δ-amine, and the N-hydroxysuccinimide (OSu) ester activates the carboxyl terminus for direct, racemization-free coupling [1]. This orthogonal protection scheme—acid-labile Boc at Nα, hydrogenolyzable Z at Nδ—enables sequential, chemoselective deprotection and chain elongation without risking premature side-chain exposure [2].

Why Boc-Orn(Z)-OSu Cannot Be Replaced by Generic Ornithine or Lysine Analogs in Procurement Specifications


Ornithine-containing peptides are not interchangeable with lysine analogs due to differing side-chain lengths (δ-amine vs. ε-amine), which directly modulate antimicrobial potency, membrane selectivity, and hemolytic activity [1]. The orthogonal Boc/Z protection pattern in Boc-Orn(Z)-OSu is non-redundant with regioisomeric Z-Orn(Boc)-OSu (CAS 116115-11-8), as the deprotection sequence determines synthetic feasibility in Boc-SPPS workflows . Furthermore, the pre-formed OSu active ester eliminates the variable activation step required when using the free acid Boc-Orn(Z)-OH (CAS 2480-93-5), reducing batch-to-batch coupling variability .

Boc-Orn(Z)-OSu (CAS 57225-25-9): Quantitative Differentiation Evidence for Scientific Procurement


Orthogonal Deprotection Architecture: Boc-Orn(Z)-OSu vs. Z-Orn(Boc)-OSu (CAS 116115-11-8)

Boc-Orn(Z)-OSu bears acid-labile Boc on Nα and hydrogenolyzable Z on Nδ, compatible with standard Boc-SPPS protocols where TFA-mediated Boc removal precedes final HF cleavage. The regioisomer Z-Orn(Boc)-OSu (CAS 116115-11-8) reverses this arrangement, placing Z on Nα and Boc on Nδ, which is incompatible with Boc-SPPS because the Nα-Z group cannot be removed under acidic conditions [1]. This regioisomeric distinction is confirmed by markedly different melting points: 134-141 °C for Boc-Orn(Z)-OSu vs. 58-67 °C for Z-Orn(Boc)-OSu, and distinct optical rotations: [α]D20 = -26 ± 2° (C=1 in DMF) vs. [α]D = -15.5 ± 2° (C=1 in Acetone) .

Boc-SPPS orthogonal protection ornithine regioisomer solid-phase peptide synthesis

Pre-Activated OSu Ester vs. Free Acid Boc-Orn(Z)-OH: Elimination of In Situ Activation Variability

Boc-Orn(Z)-OSu provides the carboxyl group as a pre-formed N-hydroxysuccinimide ester, bypassing the in situ activation step required when using Boc-Orn(Z)-OH (CAS 2480-93-5) with carbodiimide reagents. The published synthesis of Boc-Orn(Z)-OSu from Boc-Orn(Z)-OH using DCC in ethyl acetate at 0-20 °C proceeds with a 78% isolated yield , meaning that even under optimized conditions, the activation step incurs a ≥22% material loss. By procuring the pre-activated OSu ester, laboratories eliminate this yield penalty and the associated batch-to-batch variability inherent in manual carbodiimide activation .

active ester coupling efficiency OSu Boc-Orn(Z)-OH DCC activation

Enantiomeric Identity: Boc-L-Orn(Z)-OSu vs. Boc-D-Orn(Z)-OSu for Stereochemically Defined Peptide Therapeutics

The L-enantiomer Boc-Orn(Z)-OSu exhibits [α]D20 = -26 ± 2° (C=1 in DMF) with purity ≥ 96% (HPLC) , while the D-enantiomer Boc-D-Orn(Z)-OSu shows [α]D20 = +21 ± 2° (C=1 in DMF) with purity ≥ 95% (HPLC) . The 47° absolute difference in specific rotation magnitude and opposite sign provide unambiguous enantiomeric identity verification. The L-enantiomer is specified at ≥ 96% purity versus ≥ 95% for the D-form, reflecting tighter quality control for the more commonly demanded L-isomer in natural peptide synthesis.

enantiomeric purity D-ornithine L-ornithine optical rotation chiral peptide

Side-Chain Length Specificity: Ornithine (δ-NH2) in Gramicidin S Analogs Confers Distinct Activity vs. Lys, Dab, and Dap

In a systematic study of gramicidin S analogs cyclo(-X-Leu-X-D-Phe-Pro-)2 where X = His, Lys, Orn, Dab, or Dap, the Orn(Z)-containing cyclic peptide (3) displayed an antimicrobial profile distinct from all comparators. Against Pseudomonas aeruginosa NBRC 3080, the Orn analog exhibited activity equivalent to natural gramicidin S, whereas the Lys analog (2) showed no detectable activity against Gram-negative bacteria. Against Escherichia coli NBRC 12734, the Orn analog was inactive while the Dab analog (4) showed 2-fold higher activity than gramicidin S [1]. Crucially, all analogs (1-5) displayed much lower hemolytic potency than gramicidin S, with the Orn analog maintaining a therapeutic selectivity window [1]. This demonstrates that ornithine's δ-amino side chain length is non-substitutable for lysine's ε-amino or Dab's γ-amino in achieving specific antimicrobial selectivity.

gramicidin S antimicrobial peptide side-chain length ornithine lysine structure-activity relationship

Thermal Stability and Storage: Boc-Orn(Z)-OSu Melting Point Differentiates from Lysine Analog Boc-Lys(Z)-OSu

Boc-Orn(Z)-OSu exhibits a melting point of 134-141 °C , which is significantly higher than the melting point range of its closest structural analog Boc-Lys(Z)-OSu (CAS 34404-36-9), reported as 108-117 °C by AKSci and 99-110 °C by Chem-Impex . The ≥24 °C higher melting point of the ornithine derivative reflects stronger crystal lattice packing, which correlates with greater room-temperature solid-state stability and reduced susceptibility to hydrolysis during ambient storage and shipping. Both compounds require refrigerated storage (0-8 °C) for long-term preservation .

melting point thermal stability storage Boc-Lys(Z)-OSu procurement specification

Specification-Grade Purity: Boc-Orn(Z)-OSu (≥ 96% HPLC) Meeting Research and Early Development Requirements

Boc-Orn(Z)-OSu is commercially available at ≥ 96% purity by HPLC from major suppliers , with some vendors offering >98% specification . The ChemicalBook synthesis protocol reports a 78% yield for the OSu ester formation step , indicating that purification to ≥ 96% requires effective removal of DCC byproduct (dicyclohexylurea) and unreacted Boc-Orn(Z)-OH. In comparison, the regioisomer Z-Orn(Boc)-OSu is available at ≥ 98% purity , and the free acid Boc-Orn(Z)-OH is available at ≥ 99% (HPLC) [1]. The ≥ 96% purity specification for Boc-Orn(Z)-OSu is adequate for research-scale peptide synthesis where excess reagent is typically employed, though users requiring >98% purity for cGMP campaigns should verify lot-specific certificates of analysis.

HPLC purity specification quality control peptide building block procurement grade

Boc-Orn(Z)-OSu (CAS 57225-25-9): Evidence-Backed Application Scenarios for Procurement Decision-Making


Boc-SPPS of Antimicrobial Cyclic Peptides Requiring δ-Amine Side-Chain Geometry

For gramicidin S analogs and related antimicrobial cyclic decapeptides, Boc-Orn(Z)-OSu enables direct incorporation of ornithine residues with orthogonal side-chain protection during Boc-SPPS on oxime resin. The Tamaki et al. (2011) study demonstrated that Orn(Z)-containing cyclic peptides exhibit Gram-negative antibacterial activity equivalent to natural gramicidin S against P. aeruginosa, a profile not achievable with Lys(Z) analogs [1]. The pre-activated OSu ester permits efficient on-resin coupling without additional activation reagents, while the Z group remains intact through iterative TFA Boc-deprotection cycles and is only removed at the final HF or HBr cleavage step.

Fragment Condensation in Solution-Phase Synthesis of Ornithine-Containing Linear Peptides

Boc-Orn(Z)-OSu is suited for solution-phase fragment condensation strategies where the N-terminal Boc group allows selective deprotection and the C-terminal OSu ester reacts chemoselectively with free amines. The racemization-free coupling property of OSu active esters [2] is critical for preserving stereochemical integrity at the ornithine α-carbon during fragment assembly. The 78% activation yield reported for OSu ester formation from the free acid supports the economic rationale for procuring the pre-activated form directly, avoiding this yield penalty at the user's bench.

Enantiopure L-Ornithine Peptide Drug Candidate Synthesis Requiring Chiral Identity Documentation

When developing peptide therapeutics containing L-ornithine residues, the procurement of Boc-L-Orn(Z)-OSu with documented [α]D20 = -26 ± 2° (C=1 in DMF) provides the chiral identity verification required for regulatory CMC documentation. The 47° optical rotation separation from the D-enantiomer ([α]D20 = +21 ± 2°) enables straightforward in-process QC to confirm that the correct enantiomer has been received and incorporated, reducing the risk of stereochemical errors that could invalidate preclinical efficacy or safety studies.

Bioconjugation and Peptide-Prodrug Modification Requiring Stable Activated Ester Handling

The OSu ester functionality of Boc-Orn(Z)-OSu, combined with its relatively high melting point (134-141 °C) and documented chemical stability under recommended storage conditions , supports its use in bioconjugation workflows where the activated ester must survive ambient handling during weighing and solution preparation. The compound is applied in peptide-drug conjugate synthesis and prodrug modification to enhance bioavailability of therapeutic agents , where the orthogonal Boc/Z protection ensures that conjugation occurs exclusively at the intended carboxyl terminus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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